molecular formula C16H15ClN4O2 B4579431 ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No. B4579431
M. Wt: 330.77 g/mol
InChI Key: LQMNSIXKXMXZFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through different protocols, demonstrating the flexibility in its formation. For instance, it has been created by reacting ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement and N-formylation, as detailed in studies by Ledenyova et al. (2018) and Achutha et al. (2017) (Ledenyova et al., 2018) (Achutha et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction, showcasing the significance of intramolecular hydrogen bonds and π-π interactions for structural stability (Achutha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate include reduction, diazotization, and interactions with thiourea, leading to various derivatives that have been explored for their potential applications and reactivity patterns (Mironovich et al., 2017; Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. These properties can influence its applications in materials science and chemical engineering, although specific studies on these aspects are not directly available in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming diverse derivatives, highlight the versatility of ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate. Studies by Mironovich et al. (2017) and others have contributed to understanding its chemical behavior and potential for synthesis of novel compounds (Mironovich et al., 2017).

Scientific Research Applications

Reaction Mechanisms and Derivative Synthesis

Ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates exhibit unique chemical behaviors, engaging in ANRORC rearrangement when reacted with thiourea. This process, involving nucleophile addition, ring opening, and closure, yields N-formylated formamides, highlighting the compound's role in synthesizing complex nitrogen-containing heterocycles (Ledenyova et al., 2018). Similarly, halo-substituted derivatives of pyrazolo[5,1-c][1,2,4]triazines have been synthesized, showcasing the flexibility of this compound in generating novel chemical entities with potential applications in medicinal chemistry and materials science (Ivanov et al., 2017).

Crystal Structure Analysis

The crystal structure of related compounds provides insights into the molecular arrangement and potential reactivity. For instance, the analysis of triazaoxatricyclodecadiene derivatives offers valuable information on bond lengths, angles, and molecular stability, which are crucial for understanding the chemical behavior and designing new molecules with desired properties (Gelli et al., 1994).

Antimicrobial and Anticancer Potential

Compounds derived from ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate have been evaluated for their antimicrobial and anticancer activities. Notably, novel pyrazole derivatives exhibited promising results against various pathogens and cancer cell lines, underscoring the compound's relevance in the development of new therapeutic agents (Hafez et al., 2016).

Advanced Synthesis Techniques

The development of efficient synthetic methodologies, such as the use of ultrasound irradiation, demonstrates the compound's role in modern organic synthesis. This approach not only enhances reaction rates but also contributes to the green chemistry paradigm by reducing energy consumption and potentially hazardous reagents (Machado et al., 2011).

properties

IUPAC Name

ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-4-23-16(22)14-10(3)21-15(19-18-14)13(9(2)20-21)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMNSIXKXMXZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)Cl)N=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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